5-[(2,4-difluorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide
Description
5-[(2,4-difluorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a difluorophenoxy group, a pyrazolylphenyl group, and an oxazole carboxamide moiety. These functional groups contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c22-15-4-7-20(18(23)10-15)29-13-17-11-19(26-30-17)21(28)24-12-14-2-5-16(6-3-14)27-9-1-8-25-27/h1-11H,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRFFSMBLJYRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CNC(=O)C3=NOC(=C3)COC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-difluorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the difluorophenoxy group, and the coupling of the pyrazolylphenyl moiety. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.
Introduction of the Difluorophenoxy Group: This step may involve nucleophilic substitution reactions using 2,4-difluorophenol and suitable leaving groups.
Coupling of the Pyrazolylphenyl Moiety: This can be accomplished through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents and halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-difluorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation reactions, particularly at the pyrazolyl and phenyl groups.
Reduction: Reduction reactions may target the oxazole ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the difluorophenoxy group or the pyrazolylphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halides, boron reagents, and palladium catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
5-[(2,4-difluorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-[(2,4-difluorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide
- 5-[(2,4-difluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine
Uniqueness
5-[(2,4-difluorophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications in scientific research, making it a valuable compound for further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
